Roxadustat vs. Daprodustat, Vadadustat, Molidustat: Superior Hemoglobin Correction in Non-Dialysis CKD Population
In a network meta-analysis of 45 randomized controlled trials comprising over 32,000 CKD patients, roxadustat ranked highest among six HIF-PH inhibitors for increasing hemoglobin levels in non-dialysis CKD populations [1]. When compared directly against erythropoiesis-stimulating agents (ESAs), roxadustat demonstrated a mean hemoglobin increase of +0.38 g/dL (95% CI: +0.06 to +0.70) and against placebo an increase of +1.79 g/dL (95% CI: +1.42 to +2.16) [2]. In a separate network meta-analysis focused on dialysis-dependent CKD patients, roxadustat produced superior hemoglobin levels compared to both ESAs (mean difference 0.32 g/dL, 95% CI 0.10 to 0.53) and daprodustat (mean difference 0.46 g/dL, 95% CI 0.09 to 0.84), achieving the highest SUCRA ranking (91.8%) for hemoglobin treatment among all medical interventions evaluated [3].
| Evidence Dimension | Hemoglobin change from baseline |
|---|---|
| Target Compound Data | +0.38 g/dL vs ESA; +1.79 g/dL vs placebo; +0.46 g/dL vs daprodustat |
| Comparator Or Baseline | ESA: baseline; Placebo: baseline; Daprodustat: baseline |
| Quantified Difference | +0.38 g/dL over ESA; +1.79 g/dL over placebo; +0.46 g/dL over daprodustat |
| Conditions | Network meta-analysis of 45 RCTs; non-dialysis and dialysis-dependent CKD patients; treatment duration 4-104 weeks |
Why This Matters
Researchers studying anemia in non-dialysis CKD models should prioritize roxadustat over other HIF-PH inhibitors when maximum hemoglobin correction is the primary experimental endpoint.
- [1] Nasiri H, Mirmazhari A, Mirzakhani L, et al. Network meta-analysis of HIF-prolyl hydroxylase inhibitors for anemia in dialysis-dependent and non-dialysis CKD. figshare Collection. 2025. View Source
- [2] Karimi M, et al. HIF-PHIs Vary in Efficacy, Safety Including by CKD Status. Renal and Urology News. 2025. View Source
- [3] Chen H, Cheng Q, Wang J, et al. A network meta-analysis of the efficacy of hypoxia-inducible factor prolyl-hydroxylase inhibitors in dialysis chronic kidney disease. Aging. 2023;15(6):2137-2155. View Source
